
2-(3-Hydroxy-2-methoxycyclopent-2-en-1-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Hydroxy-2-methoxycyclopent-2-en-1-yl)acetonitrile is an organic compound with a unique structure that includes a cyclopentene ring substituted with hydroxy and methoxy groups, as well as an acetonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxy-2-methoxycyclopent-2-en-1-yl)acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with a nitrile compound in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Hydroxy-2-methoxycyclopent-2-en-1-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: 2-(3-Oxo-2-methoxycyclopent-2-en-1-yl)acetonitrile.
Reduction: 2-(3-Hydroxy-2-methoxycyclopent-2-en-1-yl)ethylamine.
Substitution: 2-(3-Hydroxy-2-substituted-cyclopent-2-en-1-yl)acetonitrile.
Applications De Recherche Scientifique
2-(3-Hydroxy-2-methoxycyclopent-2-en-1-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3-Hydroxy-2-methoxycyclopent-2-en-1-yl)acetonitrile involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the nitrile group can participate in nucleophilic addition reactions, modifying the function of enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hydroxy-3-methyl-2-cyclopenten-1-one
- 2-Hydroxy-3-methoxy-2-cyclopenten-1-one
- 2-(3-Hydroxy-2-methoxycyclopent-2-en-1-yl)ethanol
Uniqueness
2-(3-Hydroxy-2-methoxycyclopent-2-en-1-yl)acetonitrile is unique due to the presence of both hydroxy and methoxy groups on the cyclopentene ring, along with the acetonitrile group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C8H11NO2 |
|---|---|
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
2-(3-hydroxy-2-methoxycyclopent-2-en-1-yl)acetonitrile |
InChI |
InChI=1S/C8H11NO2/c1-11-8-6(4-5-9)2-3-7(8)10/h6,10H,2-4H2,1H3 |
Clé InChI |
LZHYKNRFDBBMMY-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(CCC1CC#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-[3-(4-Fluorophenyl)-[1,2]thiazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]butan-1-one](/img/structure/B13798635.png)
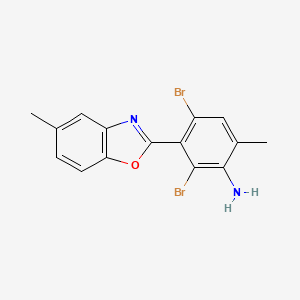

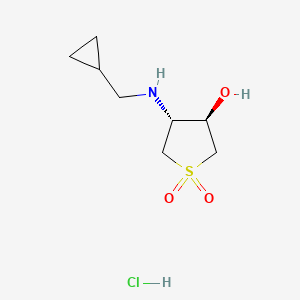
![benzhydryl (6S,7R)-7-[(2-bromoacetyl)amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13798659.png)
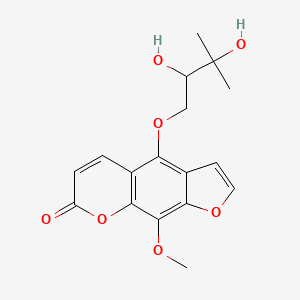

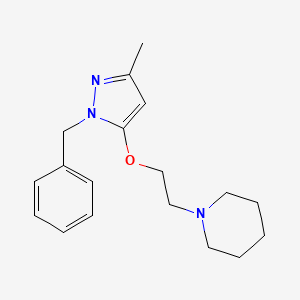
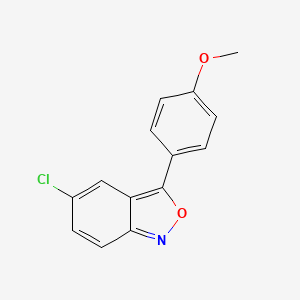
![3,5-Dichloro-2-[3-(3,5-dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13798686.png)
![3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13798698.png)


![2-ethyl-3-[(Z)-2-ethynyloct-1-enyl]-2-methyloxirane](/img/structure/B13798709.png)
